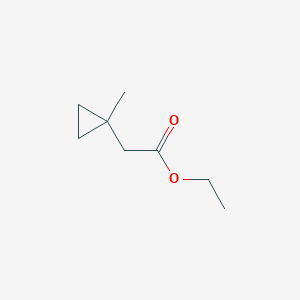

Ethyl 2-(1-methylcyclopropyl)acetate

Vue d'ensemble

Description

Ethyl 2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the reaction between 2-(1-methylcyclopropyl)acetic acid and ethanol. This compound is known for its unique structural features, including a cyclopropyl ring, which imparts distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-methylcyclopropyl)acetate typically involves the esterification of 2-(1-methylcyclopropyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the acid and ethanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide.

Major Products:

Oxidation: 2-(1-methylcyclopropyl)acetic acid.

Reduction: 2-(1-methylcyclopropyl)ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-(1-methylcyclopropyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mécanisme D'action

The mechanism of action of Ethyl 2-(1-methylcyclopropyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl ring can interact with enzymes and receptors, potentially modulating their activity.

Comparaison Avec Des Composés Similaires

Ethyl acetate: A simple ester with a similar structure but without the cyclopropyl ring.

Methyl 2-(1-methylcyclopropyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(1-methylcyclopropyl)acetic acid: The parent acid of the ester.

Uniqueness: this compound is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties compared to other esters. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

Ethyl 2-(1-methylcyclopropyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

This compound is an ester compound characterized by the presence of a cyclopropyl ring. The molecular structure allows for unique interactions with biological systems, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical pathways.

- Enzyme Interaction : The cyclopropyl moiety can modulate enzyme activity by fitting into enzyme active sites, potentially altering their functions .

- Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with biological molecules, enhancing its interaction with proteins and receptors.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. These activities have been evaluated through various assays:

- Antifungal Activity : Studies have shown that the compound can inhibit fungal growth, demonstrating effectiveness against specific strains such as Aspergillus spp. The mechanism involves morphological changes in fungal structures, leading to reduced viability and aflatoxin production .

- Antimicrobial Testing : In vitro assays have confirmed the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal activity against A. flavus.

- Methodology : Agar well diffusion assay was employed to determine inhibition zones.

- Results : The compound demonstrated significant antifungal effects at concentrations as low as 5 mg/mL, effectively reducing fungal growth and aflatoxin production by up to 99.98% .

-

Antimicrobial Activity Assessment :

- Objective : To assess the compound's potential as an antimicrobial agent.

- Methodology : Various bacterial strains were tested using disk diffusion methods.

- Results : this compound exhibited notable inhibition against several pathogenic bacteria, indicating its potential use in clinical applications.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules in chemical research.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical intermediate, particularly in developing new antimicrobial agents .

- Fragrance and Flavor Industry : Due to its pleasant odor profile, this compound is also utilized in the fragrance and flavor sectors.

Propriétés

IUPAC Name |

ethyl 2-(1-methylcyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-10-7(9)6-8(2)4-5-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMNDHABWGLWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.